molecular formula C17H25N3O4S B2555528 N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896271-57-1

N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2555528
CAS No.: 896271-57-1
M. Wt: 367.46
InChI Key: NGDDLPRMSASMTD-UHFFFAOYSA-N
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Description

N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that features a pyrrolidine ring, an oxalamide group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.

    Formation of the oxalamide group: This involves the reaction of oxalyl chloride with an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and oxalamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The tosyl group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
  • N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide

Uniqueness

N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable tool in various research applications.

Properties

IUPAC Name

N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-3-10-18-16(21)17(22)19-12-14-5-4-11-20(14)25(23,24)15-8-6-13(2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDDLPRMSASMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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